2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a compound characterized by its structural complexity and potential biological activities. Its molecular formula is C21H22N4O4S, and it has garnered interest in pharmacological research due to its promising antibacterial and antitubercular properties.
Chemical Structure
The compound features a triazine core linked to various functional groups that enhance its biological activity. The presence of the 4-methoxyphenyl group and the thioether linkage are particularly significant in modulating its pharmacological effects.
Antibacterial Activity
Research has indicated that derivatives of 1,2,4-triazine compounds exhibit broad-spectrum antibacterial properties. In particular, studies have demonstrated that compounds similar to this compound show significant activity against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC comparable to established antibiotics like Ciprofloxacin and Rifampicin. For instance, certain derivatives showed MIC values as low as 50 μg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | 50 | Antitubercular |
Ciprofloxacin | 25 | Antibacterial |
Rifampicin | 30 | Antitubercular |
The mechanism underlying the antibacterial activity of this compound likely involves inhibition of bacterial protein synthesis. Specifically, it has been shown to target leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. The inhibition percentage observed was approximately 78.24% at a concentration of 15 μg/mL , indicating a strong inhibitory effect on the enzyme .
Structure–Activity Relationship (SAR)
The biological activity of triazine derivatives is heavily influenced by their structural components:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances activity.
- Flexibility : A flexible side chain containing a phenyl ring is critical for maintaining antibacterial efficacy.
- Amido Linker : Compounds with an amido or imino linker fragment have shown increased antibacterial potency compared to their counterparts lacking these features .
Case Studies
Several studies have evaluated the efficacy of triazine derivatives in clinical settings:
- Study on Antitubercular Activity : A recent investigation into various triazine derivatives highlighted that those with a thioether linkage exhibited superior activity against resistant strains of Mycobacterium tuberculosis compared to traditional antibiotics .
- Comparative Analysis : A comparative study involving multiple derivatives showed that modifications in substituent groups significantly affected their antibacterial properties. Compounds with hydrophobic side chains were particularly effective against Gram-positive bacteria .
Eigenschaften
IUPAC Name |
2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-3-29-17-8-4-14(5-9-17)12-18-20(27)23-21(25-24-18)30-13-19(26)22-15-6-10-16(28-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRGLOXTOBPDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.